![molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4](/img/structure/B1602766.png)
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Übersicht
Beschreibung
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (MSC) is a cyclic carboxylic acid ester with a spirocyclic structure. It is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and pharmaceutical research.
Wirkmechanismus
The mechanism of action of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate is not fully understood. However, it is believed that Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. By inhibiting the production of prostaglandins, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate may be able to reduce inflammation and pain.
Biochemische Und Physiologische Effekte
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. In animal studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure. In human studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has several advantages and limitations for laboratory experiments. The advantages of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. The limitations of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its instability in aqueous solutions and its low solubility in organic solvents.
Zukünftige Richtungen
The future directions for the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in scientific research are numerous. One potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in drug discovery and development. Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used as a starting material for the synthesis of novel drugs and drug candidates. Another potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. Additionally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new analytical techniques, such as high-performance liquid chromatography (HPLC). Finally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new diagnostic and therapeutic strategies for a variety of diseases, such as cancer and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and pharmaceutical research. In organic synthesis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In catalysis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. In pharmaceutical research, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a variety of drugs, including angiotensin-converting enzyme (ACE) inhibitors, beta blockers, and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWRPJPLSKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592942 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate | |
CAS RN |
268538-23-4 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)

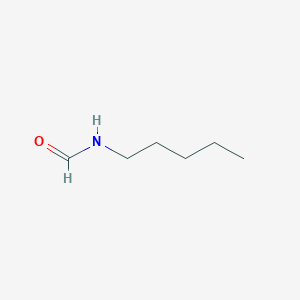


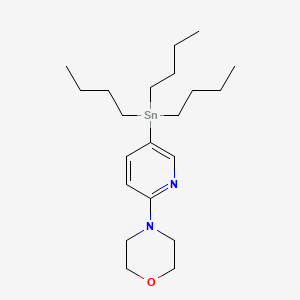
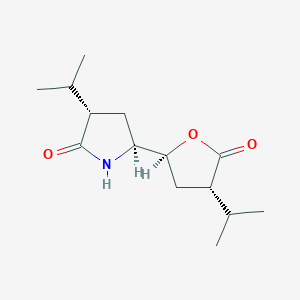
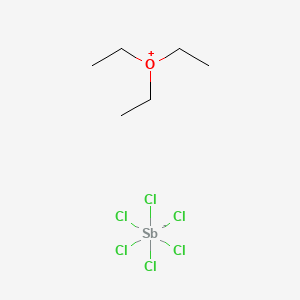

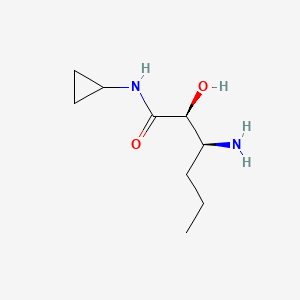
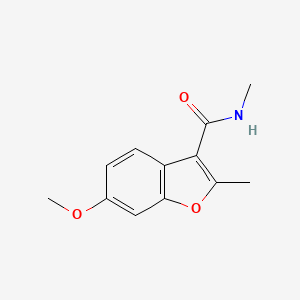


![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)